molecular formula C10H10N2S B139250 2-(2-Methylsulfanyl-phenyl)-1H-imidazole CAS No. 139975-95-4

2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Cat. No. B139250
M. Wt: 190.27 g/mol
InChI Key: NJOSRIUYJLYDOW-UHFFFAOYSA-N
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Description

“2-(2-Methylsulfanyl-phenyl)-1H-imidazole” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound contains a methylsulfanyl group attached to a phenyl ring, which is further attached to an imidazole ring1.



Synthesis Analysis

The synthesis of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” is not explicitly mentioned in the available resources. However, related compounds such as “[2-(Methylsulfanyl)phenyl]methanol” and “[2-(Methylsulfanyl)phenyl]acetonitrile” have been mentioned23. The synthesis of these compounds might provide some insights into the possible synthesis pathways for “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”.



Molecular Structure Analysis

The molecular structure of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” is not directly available. However, the structure of related compounds such as “2-(Methylsulfanyl)phenyl pentadecyl diethylmalonate” and “[2-(Methylsulfanyl)phenyl]methanaminium” have been described45. These structures might provide some insights into the possible structure of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” are not directly available. However, a study has investigated the effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate6. This might provide some insights into the possible chemical reactions of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” are not directly available. However, the properties of related compounds such as “[2-(Methylsulfanyl)phenyl]methanol” and “N-[2-(Methylsulfanyl)phenyl]-2-[(methylsulfonyl)amino]benzamide” have been described27. These might provide some insights into the possible properties of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”.


Scientific Research Applications

Thermochemical Properties

Phenyl substituted imidazoles, including variants like 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have versatile biological activities. The thermochemical properties such as vapor pressures and standard enthalpies of vaporization of different 1-(R-phenyl)-1H-imidazoles have been studied, providing insights into their physicochemical properties for practical applications (Emel’yanenko et al., 2017).

Microencapsulation in Polymer Shells

Imidazoles, including 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have been studied for microencapsulation in polymer shells. This is particularly relevant in the field of electronics, where these compounds are used as latent curing agents for epoxy resins (Fuensanta et al., 2013).

Corrosion Inhibition

A novel imidazoline derivative, structurally related to 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, has shown effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid environments, indicating potential applications in material science and engineering (Zhang et al., 2015).

Antimicrobial Applications

Imidazoles, including derivatives of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have been synthesized and demonstrated potent antimicrobial activities. This underscores their potential in developing new antimicrobial agents (Narwal et al., 2012).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of phenyl-imidazole-based ligands, which include variants similar to 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have been explored for their applications in photochemistry and electrochemistry (Baranoff et al., 2011).

Intermolecular Interactions and Antifungal Evaluation

Studies on 2-methyl-4-phenyl-1H-imidazole, related to 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have revealed insights into intermolecular interactions influenced by different substituents. These studies also include antifungal evaluations, indicating potential for pharmaceutical applications (Macías et al., 2018).

Catalysis and Synthesis Applications

Imidazole compounds have been investigated for their role in catalyzing reactions, such as the hydrolysis of phosphodiesters, which is significant in understanding biochemical pathways and developing synthetic methodologies (Orth et al., 2010).

Safety And Hazards

The safety and hazards associated with “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” are not directly available. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the study of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” are not directly available. However, the study of its synthesis, structure, reactions, mechanism of action, properties, and safety can provide valuable insights for future research.


Please note that this analysis is based on the limited information available and might not fully cover “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”. For a more comprehensive analysis, further research and experimental studies are needed.


properties

IUPAC Name

2-(2-methylsulfanylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOSRIUYJLYDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569132
Record name 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylsulfanyl-phenyl)-1H-imidazole

CAS RN

139975-95-4
Record name 1H-Imidazole, 2-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139975-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zou, M Pirrung - 2023 - chemrxiv.org
A chemical model for the ethylene receptor in higher plants has been supported through the synthesis, spectroscopy, and structural characterization of several copper complexes with …
Number of citations: 2 chemrxiv.org

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